Distannoxane, hexaethyl-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to hexaethyl distannoxane often involves catalyzed polycondensation or transesterification reactions. For example, distannoxane-catalyzed transesterification has been developed for various esters under mild conditions and applied to the stereo- and regioselective synthesis of trisubstituted α,β-unsaturated carboxylic acids (Otera et al., 1986). Additionally, distannoxane catalysts have been used in the convenient synthesis of aliphatic polyesters from dicarboxylic acids and diols (Ishii et al., 2001).
Molecular Structure Analysis
The molecular structure of distannoxane compounds, including hexaethyl distannoxane, is often elucidated through NMR spectroscopy and X-ray diffraction analyses. For instance, the NMR spectra of a related distannoxane showed dimeric nature in solution, providing insights into the chemical shifts and coupling constants (Considine et al., 1965).
Chemical Reactions and Properties
Distannoxane compounds participate in various chemical reactions due to their unique structure and reactivity. They have been used as catalysts in reactions such as the direct substitution of 9H-xanthen-9-ol with indoles at room temperature, showcasing their utility in organic synthesis (Liu et al., 2012).
Physical Properties Analysis
The physical properties of distannoxane compounds, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different environments. For example, the polymorphism and phase transitions in organotin compounds can be studied using thermal analysis techniques, which help in understanding their stability and crystalline forms.
Chemical Properties Analysis
The chemical properties of hexaethyl distannoxane, including its reactivity, stability, and bonding characteristics, are of significant interest. Mechanistic studies, such as those investigating the urethane formation catalyzed by tetraorganodistannoxanes, reveal the role of alkoxy distannoxanes as intermediates and provide insights into the reaction pathways (Otera et al., 1985).
Scientific Research Applications
Reactions with Lactones : Hexaethyldistannoxane and its chloro derivatives have been studied for their reactions with lactones. These reactions result in the formation of adducts and have been analyzed using kinetic measurements and IR spectroscopic methods. The reactivity of different lactones and distannoxanes in various solvents was compared (Sakai, Kiyohara, Ogura, & Ishii, 1974).
Catalysis in Transesterification : Novel distannoxane-catalyzed transesterification reactions have been developed using hexaethyldistannoxane, enabling the production of various esters under mild conditions. This method was also applied in the stereo- and regioselective synthesis of trisubstituted α,β-unsaturated carboxylic acids (Otera, Yano, Kawabata, & Nozaki, 1986).
Acylation of Alcohols : Research has shown that distannoxane catalysts can effect acylation of alcohols by esters and acetic anhydride. This method offers a practical approach since it requires simple operation, and the products can be isolated without complex procedures (Orita, Sakamoto, Hamada, Mitsutome, & Otera, 1999).
Synthesis and Characterization : The synthesis and characterization of various dimeric tetra-alkyldistannoxane derivatives have been described. These studies focused on the preparation, properties, and dimerization in solution of these compounds (Okawara & Wada, 1963).
Application in Organic Synthesis : Hexaethyl distannoxane has been used in organic synthesis, for example, in the catalyzing of direct substitution of 9H-xanthen-9-ol with indoles at room temperature (Liu, Zhang, Huang, Chang, & Li, 2012).
Biological Activities : Certain distannoxanes have been found to exhibit moderate activity against human tumor cell lines, suggesting potential applications in the field of medicinal chemistry (Dalil, Biesemans, Willem, & Gielen, 1998).
Photoreactive Polymers : Distannoxane-catalyzed transesterification has been used in the synthesis of photoreactive polymers, highlighting its application in polymer chemistry (Campistron, Reyx, Hamza, & Oulmidi, 1997).
Safety And Hazards
The safety and hazards of Distannoxane, hexaethyl- are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and follow safety guidelines.
Future Directions
The future directions of Distannoxane, hexaethyl- are not explicitly mentioned in the search results. However, it’s worth noting that research in the field of organotin compounds, including distannoxanes, is ongoing and may lead to new applications and understandings in the future.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
triethyl(triethylstannyloxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULBFHXDPUWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)O[Sn](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149538 | |
Record name | Distannoxane, hexaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Distannoxane, hexaethyl- | |
CAS RN |
1112-63-6 | |
Record name | 1,1,1,3,3,3-Hexaethyldistannoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaethyldistannoxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Distannoxane, hexaethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triethyltin) oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexaethyldistannoxane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6T29DX3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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